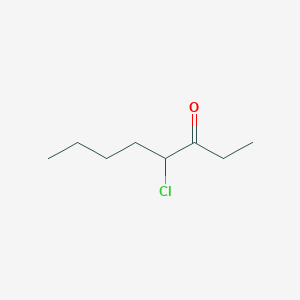

4-Chlorooctan-3-one

CAS No.: 77527-88-9

Cat. No.: VC14208578

Molecular Formula: C8H15ClO

Molecular Weight: 162.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77527-88-9 |

|---|---|

| Molecular Formula | C8H15ClO |

| Molecular Weight | 162.66 g/mol |

| IUPAC Name | 4-chlorooctan-3-one |

| Standard InChI | InChI=1S/C8H15ClO/c1-3-5-6-7(9)8(10)4-2/h7H,3-6H2,1-2H3 |

| Standard InChI Key | FFISFMVOMYBBIJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C(=O)CC)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chlorooctan-3-one belongs to the family of chloroketones, which are organic compounds featuring both a ketone group () and a chlorine atom attached to an alkyl chain. The compound’s structure is defined by the following attributes:

-

Carbon skeleton: An octane chain () modified by functional groups.

-

Ketone position: The carbonyl group is located at the third carbon, creating a branching point that influences reactivity.

-

Chlorine substitution: A chlorine atom is bonded to the fourth carbon, introducing polarizability and electrophilic character.

The interplay between the electron-withdrawing chlorine and the electron-deficient ketone group creates a polarized molecular environment, making 4-Chlorooctan-3-one reactive toward nucleophilic and electrophilic agents.

Spectroscopic Properties

While experimental data for 4-Chlorooctan-3-one are sparse, analogous chloroketones exhibit distinctive spectral signatures:

-

Infrared (IR) spectroscopy: A strong absorption band near corresponds to the carbonyl stretch, while C–Cl vibrations appear between and .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing Approaches

Halogenation of Octan-3-one

A plausible route to 4-Chlorooctan-3-one involves the direct chlorination of octan-3-one. This method typically employs reagents such as sulfuryl chloride () or chlorine gas () under controlled conditions:

The use of Lewis acids like facilitates regioselective chlorination at the fourth carbon, driven by the stability of the resulting carbocation intermediate .

Oxidation of 4-Chlorooctan-3-ol

Alternative pathways include the oxidation of 4-chlorooctan-3-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent:

This method avoids over-oxidation and preserves the chlorine substituent, making it suitable for laboratory-scale synthesis .

Industrial-Scale Considerations

Large-scale production faces challenges in controlling exothermic reactions and minimizing byproducts like polychlorinated derivatives. Continuous-flow reactors and low-temperature conditions ( to ) are recommended to enhance yield and purity .

Applications in Organic Synthesis and Industry

Intermediate in Pharmaceutical Manufacturing

Chloroketones serve as precursors for amines, alcohols, and heterocyclic compounds. For example, 4-Chlorooctan-3-one could undergo reductive amination to yield pharmacologically active amines:

Such derivatives are explored for their potential bioactivity in antiviral and anticancer agents .

Agrochemical Development

The electrophilic chlorine atom in 4-Chlorooctan-3-one makes it a candidate for synthesizing herbicides and pesticides. Reactivity with thioureas or phosphites could yield thioether or phosphate esters with herbicidal properties .

Specialty Materials

Chloroketones are investigated as monomers in polymer chemistry. Copolymerization with styrene or acrylates might produce materials with enhanced thermal stability or flame-retardant characteristics .

Comparative Analysis with Analogous Chloroketones

The table below highlights key differences between 4-Chlorooctan-3-one and related compounds:

| Compound | Chain Length | Chlorine Position | Ketone Position | Key Applications |

|---|---|---|---|---|

| 4-Chlorohexan-2-one | C6 | C4 | C2 | Solvent, fragrance intermediate |

| 6-Chloroheptan-2-one | C7 | C6 | C2 | Polymer crosslinking agent |

| 4-Chlorooctan-3-one | C8 | C4 | C3 | Pharmaceutical intermediate |

| 1-Bromohexan-2-one | C6 | C1 (Br) | C2 | Alkylating agent in synthesis |

The longer carbon chain and mid-chain functional groups of 4-Chlorooctan-3-one enhance its solubility in nonpolar solvents, distinguishing it from shorter-chain analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume